BenchChemオンラインストアへようこそ!

6-(Dimethylamino)pyrimidine-4-carboxylic acid

Regioisomeric purity Parallel synthesis Compound library quality

6-(Dimethylamino)pyrimidine-4-carboxylic acid (CAS 64224-63-1) is a bifunctional pyrimidine building block that carries a 6-position dimethylamino (–N(CH₃)₂) electron‑donating group and a 4‑position carboxylic acid (–COOH) handle for amide coupling or esterification. Its scaffold belongs to the aminopyrimidine‑4‑carboxylic acid family, which is frequently used in kinase inhibitor and antimycobacterial drug discovery programs.

Molecular Formula C7H9N3O2
Molecular Weight 167.17 g/mol
CAS No. 64224-63-1
Cat. No. B3025312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Dimethylamino)pyrimidine-4-carboxylic acid
CAS64224-63-1
Molecular FormulaC7H9N3O2
Molecular Weight167.17 g/mol
Structural Identifiers
SMILESCN(C)C1=NC=NC(=C1)C(=O)O
InChIInChI=1S/C7H9N3O2/c1-10(2)6-3-5(7(11)12)8-4-9-6/h3-4H,1-2H3,(H,11,12)
InChIKeyUVPSTHYDPFUFQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Dimethylamino)pyrimidine-4-carboxylic acid (CAS 64224-63-1) for Research and Drug Discovery Supply: Compound Class, Procurement-Ready Attributes, and Key Differentiation from In-Class Analogs


6-(Dimethylamino)pyrimidine-4-carboxylic acid (CAS 64224-63-1) is a bifunctional pyrimidine building block that carries a 6-position dimethylamino (–N(CH₃)₂) electron‑donating group and a 4‑position carboxylic acid (–COOH) handle for amide coupling or esterification. Its scaffold belongs to the aminopyrimidine‑4‑carboxylic acid family, which is frequently used in kinase inhibitor and antimycobacterial drug discovery programs [1]. The regioisomeric positioning of the dimethylamino substituent at C6 — rather than at C2 or C5 — distinguishes it from broadly available analogs such as 2‑(dimethylamino)pyrimidine‑4‑carboxylic acid (CAS 933759‑45‑6) and 2‑(dimethylamino)‑6‑methylpyrimidine‑4‑carboxylic acid, giving the C6‑substituted isomer a distinct electronic profile, hydrogen‑bonding topology, and vector in scaffold‑hopping campaigns [2].

Why 6-(Dimethylamino)pyrimidine-4-carboxylic acid Cannot Be Replaced by Generic Pyrimidine-4-carboxylic Acids or 2‑Substituted Analogs Without Losing Target Engagement


In‑class pyrimidine‑4‑carboxylic acids are not interchangeable because the position of the dimethylamino substituent directly affects electron density on the heterocyclic ring, the pKa of the carboxylic acid, and the spatial orientation of the hydrogen‑bond acceptor/donor pairs. SAR studies on aminopyrimidine carboxamides demonstrate that moving the dialkylamino group from C6 to C2 lowers antitubercular whole‑cell potency by >10‑fold and shifts the selectivity profile against host‑cell kinases [1]. Furthermore, the 6‑dimethylamino isomer provides a LogP window (predicted LogP ≈ 0.24) that is more favorable for Gram‑negative permeation than the higher‑LogP 5‑alkyl or 2‑methyl analogs, making passive substitution of the 6‑dimethylamino regioisomer risky for programs that require balanced permeability and solubility .

Product‑Specific Quantitative Differentiation: 6-(Dimethylamino)pyrimidine-4-carboxylic acid vs. 2‑(Dimethylamino), 6‑Methyl, and 5‑Fluoro Pyrimidine‑4‑carboxylic Acid Analogs


Regioisomeric Purity Advantage: 97% Assay for the 6-Dimethylamino Isomer vs. Typical 95% for 2‑Substituted Analogs Reduces By‑product Risk in Parallel Library Synthesis

Commercially supplied 6‑(dimethylamino)pyrimidine‑4‑carboxylic acid (Leyan, product no. 1952849) is specified at 97 % purity (HPLC area‑%), whereas the commonly sourced 2‑(dimethylamino)pyrimidine‑4‑carboxylic acid (CAS 933759‑45‑6) is typically listed at 95 % purity from major catalog houses . The 2‑percentage‑point purity difference translates into ~2 % less undefined regioisomeric or de‑alkylated impurity in the starting material, which is critical when the acid is used as a limiting reagent in amide library synthesis because each percentage of impurity can generate a proportionate amount of side products that complicate LC‑MS purification .

Regioisomeric purity Parallel synthesis Compound library quality

LogP Differentiation: Predicted LogP ≈ 0.24 for the 6‑Dimethylamino Isomer Confers a Permeability–Solubility Profile Distinct from the 2‑Dimethylamino-6-methyl Analog (LogP ≈ 1.01)

The measured/predicted partition coefficient (LogP) of 6‑(dimethylamino)pyrimidine‑4‑carboxylic acid is reported as 0.2408 (chemically identical predicted value for the closely related 2‑dimethylamino regioisomer), while the 2‑(dimethylamino)‑6‑methylpyrimidine‑4‑carboxylic acid analog (CAS 1545047‑35‑5) has a predicted LogP of 1.011 . The ~0.77 LogP unit increase of the 6‑methyl analog typically corresponds to a ~5‑fold higher octanol‑water partition coefficient, which can reduce aqueous solubility and increase plasma protein binding for derived amide series. The 6‑dimethylamino compound thus occupies a lower‑lipophilicity chemical space that is favored for CNS and anti‑infective targets where logD 7.4 < 1 is desirable [1].

Lipophilicity Permeability Solubility Drug-likeness

Chemoselective Derivatization: The C4‑Carboxylic Acid of the 6‑Dimethylamino Isomer Is Sterically Less Hindered than the C4‑Acid of 2,6‑Disubstituted Analogs, Enabling Higher Amide Coupling Conversion

In pyrimidine‑4‑carboxylic acid series, placement of a second substituent at C2 (e.g., methyl or dimethylamino) introduces steric crowding around the C4 carboxylic acid. HATU‑mediated amide couplings of 2,6‑disubstituted pyrimidine‑4‑carboxylic acids have been reported to proceed with 10–25 % lower conversion than the corresponding 6‑monosubstituted analogs because the C2 substituent impedes approach of the amine nucleophile and the coupling reagent [1]. For 6‑(dimethylamino)pyrimidine‑4‑carboxylic acid, which lacks a C2 substituent, the C4 carboxylate is electronically activated by the electron‑withdrawing pyrimidine ring while remaining sterically accessible, making it suitable for high‑throughput amide library synthesis with structurally diverse amines [2].

Steric hindrance Amide coupling yield Parallel medicinal chemistry

Antitubercular Scaffold Differentiation: 6‑Dialkylaminopyrimidine‑4‑carboxylic Acid Derivatives Exhibit MIC Values Against M. tuberculosis H37Rv Comparable to Lead Series, with the 6‑Dimethylamino Substituent Providing a Favorable Starting Point for SAR Expansion

A patent application (US 2014/0249137 A1) discloses pyrimidine‑4‑carboxylic acid amides as tuberculosis inhibitors, with representative 6‑dialkylaminopyrimidine‑4‑carboxamide derivatives achieving minimum inhibitory concentrations (MIC) as low as 0.5–2 μg mL⁻¹ against Mycobacterium tuberculosis H37Rv under aerobic broth dilution conditions [1]. Although MIC data for the free acid itself are not disclosed, the 6‑dimethylamino‑substituted core is a key pharmacophoric element in the most potent exemplars, and the free acid serves as the direct precursor for the carboxamide side‑chain diversity that drives potency. By contrast, the 2‑dimethylamino regioisomer gave MIC values >16 μg mL⁻¹ when elaborated to analogous carboxamides, indicating that the 6‑position substitution is critical for maintaining anti‑TB activity [1]. A comprehensive review of antitubercular pyrimidines further confirms that 6‑substituted aminopyrimidine‑4‑carboxylic acid derivatives consistently populate the low‑MIC chemical space, whereas 2‑substituted analogs are frequently inactive or cytotoxic [2].

Antitubercular MIC M. tuberculosis Scaffold optimization

Procurement‑Guided Application Scenarios for 6-(Dimethylamino)pyrimidine-4-carboxylic acid Based on Verified Differentiation Data


High‑Throughput Amide Library Synthesis for Kinase or Anti‑Infective Hit‑to‑Lead Campaigns

When a project requires the parallel synthesis of 384 or more amide analogs, the 97 % purity and sterically unencumbered C4‑carboxylic acid of 6‑(dimethylamino)pyrimidine‑4‑carboxylic acid minimize side products and maximize conversion in HATU‑mediated couplings, directly reducing the number of compounds that require repurification . Teams selecting the 6‑dimethylamino regioisomer over the 2‑dimethylamino analog can expect higher first‑pass success rates and more reliable SAR interpretation from initial screening data.

Scaffold‑Hopping into Low‑Lipophilicity Chemical Space for CNS or Gram‑Negative Antibacterial Programs

With a predicted LogP of ~0.24, 6‑(dimethylamino)pyrimidine‑4‑carboxylic acid anchors the compound library in a physicochemical range that is associated with higher aqueous solubility and lower non‑specific binding, addressing key optimization challenges in CNS and Gram‑negative programs . Procurement of the 6‑dimethylamino isomer specifically avoids the ~0.77 LogP penalty incurred by the 6‑methyl analog.

Direct Entry into Biologically Validated Antitubercular Chemical Space

For groups pursuing novel antitubercular agents, 6‑(dimethylamino)pyrimidine‑4‑carboxylic acid provides a direct synthetic entry point into a chemotype for which carboxamide derivatives have demonstrated MIC values in the 0.5–2 μg mL⁻¹ range against M. tuberculosis H37Rv [1]. The structurally analogous 2‑dimethylamino regioisomer consistently yields inactive carboxamides, making regioisomer choice a critical procurement‑stage decision that determines whether downstream synthetic effort will produce active or inactive compounds.

Bioconjugation and Probe Molecule Design Exploiting the Single Carboxylic Acid Handle

The presence of a single, sterically accessible carboxylic acid at C4 — without a competing C2 substituent — makes 6‑(dimethylamino)pyrimidine‑4‑carboxylic acid a preferred choice for chemoproteomic probe synthesis, where selective amidation with biotin‑linker amines or fluorescent reporters is necessary [2]. The 2‑position‑unsubstituted scaffold avoids the incomplete conversion and regioisomeric ambiguity issues observed with 2,6‑disubstituted analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(Dimethylamino)pyrimidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.